molecular formula C16H12N2O B14262593 Cryptolepinone CAS No. 178884-07-6

Cryptolepinone

Cat. No.: B14262593
CAS No.: 178884-07-6
M. Wt: 248.28 g/mol
InChI Key: RSDQEJTWGFZASQ-UHFFFAOYSA-N
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Description

Cryptolepinone is an indoloquinoline alkaloid found in the roots of the West African plant Cryptolepis sanguinolenta. This compound is known for its diverse pharmacological properties, including antimalarial, antibacterial, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cryptolepinone can be synthesized through various methods, including the Pictet-Spengler reaction, Suzuki coupling, and Heck reaction. One common approach involves the annulation of an indole or quinoline ring system .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from the roots of Cryptolepis sanguinolenta, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Cryptolepinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as neocryptolepine and quindolinone .

Mechanism of Action

Cryptolepinone exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, making it effective against rapidly dividing cells, such as cancer cells and protozoal parasites .

Properties

CAS No.

178884-07-6

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

5-methyl-10H-indolo[3,2-b]quinolin-11-one

InChI

InChI=1S/C16H12N2O/c1-18-13-9-5-3-7-11(13)16(19)14-15(18)10-6-2-4-8-12(10)17-14/h2-9,17H,1H3

InChI Key

RSDQEJTWGFZASQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1C4=CC=CC=C4N3

Origin of Product

United States

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